

Application of Vinclozolin M2 in Endocrine Disruptor Screening: Application Notes and Protocols

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Compound of Interest

Compound Name: Vinclozolin M2

Cat. No.: B033286

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Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical (EDC). Its biological activity is primarily attributed to its metabolites, M1 and M2. Of these, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) is a significantly more potent antagonist of the androgen receptor (AR). This characteristic makes **Vinclozolin M2** a crucial compound for study in the screening and characterization of anti-androgenic EDCs. These application notes provide an overview of the use of **Vinclozolin M2** in key endocrine disruptor screening assays, including detailed protocols and data for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action: Androgen Receptor Antagonism

Vinclozolin itself has a weak affinity for the androgen receptor. However, its metabolites, particularly M2, are effective competitive antagonists. M2 binds to the androgen receptor, inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade prevents the receptor's translocation to the nucleus and subsequent transactivation of androgen-responsive genes, leading to the disruption of normal androgen

signaling pathways.[1][2][3][4] This anti-androgenic activity is the primary mechanism behind the endocrine-disrupting effects observed with Vinclozolin exposure.[1][2][4]

Key Applications in Endocrine Disruptor Screening

Vinclozolin M2 is utilized as a reference compound or a test chemical in several in vitro assays designed to screen for endocrine-disrupting potential. The primary assays include:

- Androgen Receptor (AR) Competitive Binding Assays: To determine the affinity of a test compound for the androgen receptor.
- Androgen Receptor (AR) Transactivation Assays: To assess the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.
- H295R Steroidogenesis Assay: To evaluate the effect of a compound on the production of steroid hormones.

Quantitative Data Summary

The following tables summarize key quantitative data for Vinclozolin and its metabolites in various endocrine disruptor screening assays.

Table 1: Androgen Receptor Binding Affinity

Compound	Receptor Source	Ki (μM)	IC50 (μM)	Reference
Vinclozolin	Rat Prostate Cytosol	> 700	-	[1]
Vinclozolin M1	Rat Prostate Cytosol	92	-	[1]
Vinclozolin M2	Rat Prostate Cytosol	9.7	-	[1]
Vinclozolin	Recombinant Human AR	-	~100	[5]
Procymidone	Recombinant Human AR	-	0.6	[5]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance required to inhibit a biological process by 50%.

Table 2: Androgen Receptor Transactivation

Compound	Assay System	Effect	IC50 (μM)	Reference
Vinclozolin M2	Recombinant Human AR	Antagonist	~1-10	[3]
Vinclozolin M1	Recombinant Human AR	Antagonist	~50-fold less potent than M2	[3]
Hydroxyflutamide	Recombinant Human AR	Antagonist	~2-fold more potent than M2	[3]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of chemicals to the androgen receptor.^{[6][7]}

Objective: To determine the ability of **Vinclozolin M2** to compete with a radiolabeled androgen for binding to the rat ventral prostate androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of AR)
- [3H]-R1881 (radiolabeled synthetic androgen)
- **Vinclozolin M2** (test compound)
- Unlabeled R1881 (for determining non-specific binding)
- Low-salt TEDG buffer
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cytosol Preparation: Prepare androgen receptor-containing cytosol from the ventral prostates of castrated rats.
- Assay Setup: In duplicate tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of **Vinclozolin M2**. Include control tubes for total binding (only [3H]-R1881) and non-specific binding ([3H]-R1881 and a high concentration of unlabeled R1881).
- Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.

- Separation of Bound and Free Ligand: Add hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
- Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of **Vinclozolin M2**. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to measure the functional effect of **Vinclozolin M2** on AR-mediated gene expression.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine if **Vinclozolin M2** can act as an androgen receptor antagonist by measuring its ability to inhibit androgen-induced reporter gene expression.

Materials:

- A mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) upstream of a luciferase reporter gene (e.g., AR-EcoScreen™, AR-CALUX®).
- Cell culture medium and supplements.
- Dihydrotestosterone (DHT) or another androgen agonist.
- **Vinclozolin M2**.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Cell Plating: Seed the transfected cells in a multi-well plate and allow them to attach overnight.
- Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) in the presence of increasing concentrations of **Vinclozolin M2**. Include appropriate controls (vehicle, agonist alone).
- Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
- Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the percentage of agonist-induced activity against the logarithm of the **Vinclozolin M2** concentration to determine the IC50 value for antagonism.

H295R Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456 and is used to assess the impact of chemicals on steroid hormone production.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To evaluate the effect of **Vinclozolin M2** on the production of testosterone and estradiol by the human adrenocortical carcinoma cell line H295R.

Materials:

- H295R cells.
- Cell culture medium and supplements.
- **Vinclozolin M2**.
- Forskolin (a positive control for induction of steroidogenesis).
- Prochloraz (a positive control for inhibition of steroidogenesis).

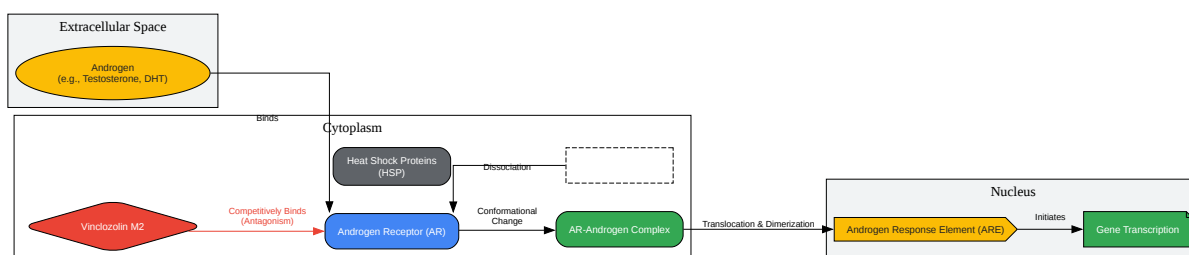
- ELISA kits or LC-MS/MS for hormone quantification.
- Reagents for a cell viability assay (e.g., MTT).

Procedure:

- **Cell Seeding and Acclimation:** Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.
- **Exposure:** Expose the cells to a range of concentrations of **Vinclozolin M2** for 48 hours. Include vehicle controls and positive controls (forskolin and prochloraz).
- **Hormone Measurement:** After exposure, collect the cell culture medium and quantify the concentrations of testosterone and 17 β -estradiol using a validated method like ELISA or LC-MS/MS.
- **Cell Viability Assessment:** Perform a cell viability assay on the remaining cells to account for any cytotoxicity induced by the test compound.
- **Data Analysis:** Normalize hormone concentrations to a measure of cell viability. Express the results as a fold change relative to the solvent control.

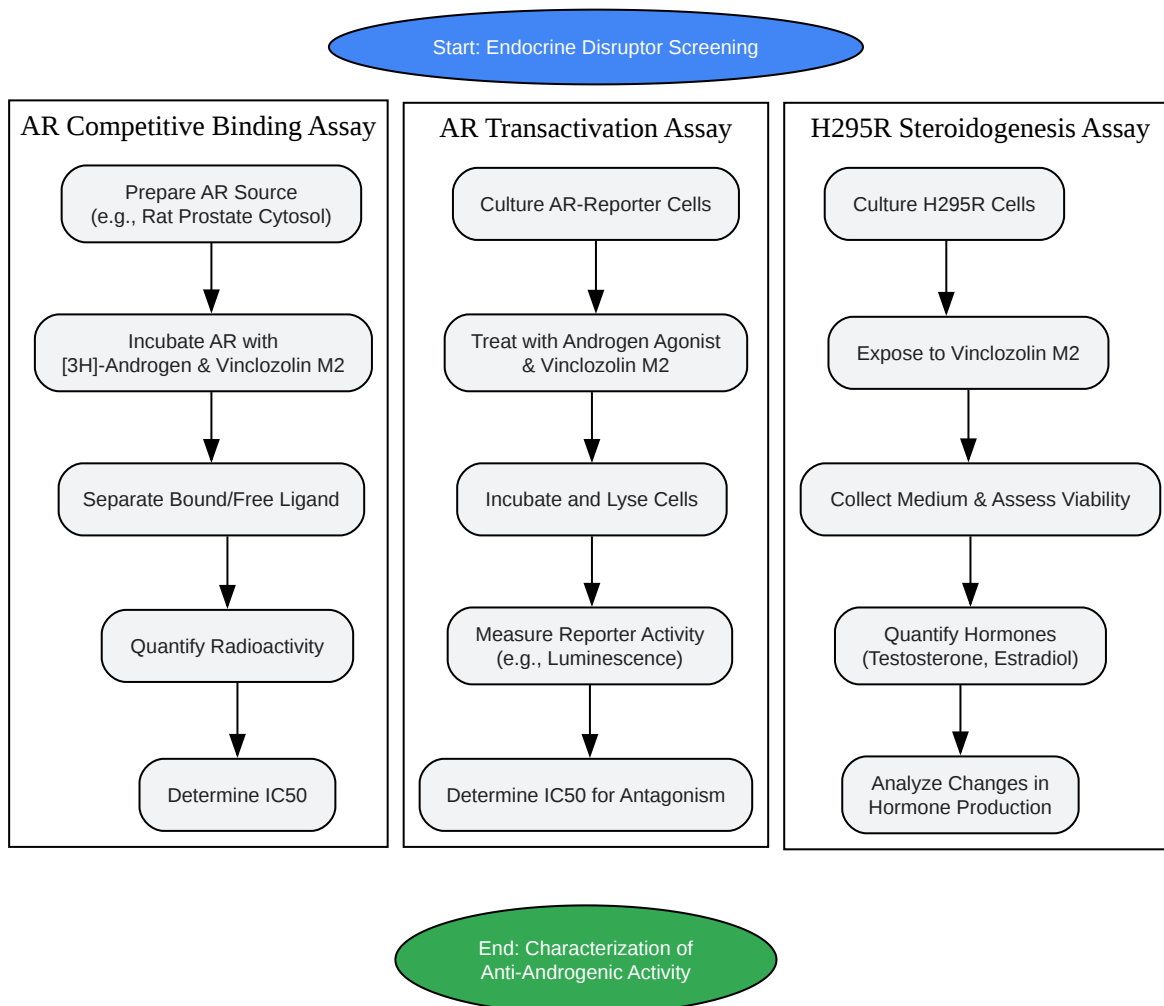
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by **Vinclozolin M2** and the general workflows for the described screening assays.



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Figure 1: Androgen Receptor Signaling and **Vinclozolin M2** Interference.



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Figure 2: General Workflow for Endocrine Disruptor Screening Assays.

Conclusion

Vinclozolin M2 serves as a critical tool for investigating anti-androgenic endocrine disruption. Its well-characterized mechanism of action and potency as an AR antagonist make it an ideal

reference compound for validating and running a variety of in vitro screening assays. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize **Vinclozolin M2** in their endocrine disruptor screening programs, contributing to a better understanding of the potential risks of environmental chemicals and the development of safer alternatives.

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